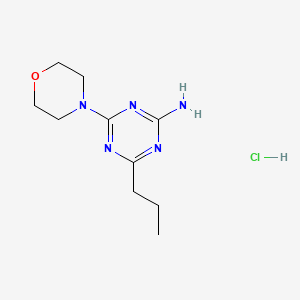
Denoral
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Denoral is a compound primarily known for its use in oral care products, particularly toothpaste. It contains active ingredients such as potassium nitrate, triclosan, and sodium monofluorophosphate, which contribute to its effectiveness in maintaining oral hygiene by combating germs, preventing tooth decay, and protecting sensitive teeth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Denoral involves the preparation of its active components:
Potassium Nitrate: This is typically synthesized by neutralizing nitric acid with potassium hydroxide.
Triclosan: This is synthesized through a multi-step process starting from 2,4-dichlorophenol and 2,4,5-trichlorophenol, involving chlorination and etherification reactions.
Sodium Monofluorophosphate: This is produced by reacting sodium fluoride with phosphoric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of its active ingredients, followed by their incorporation into a toothpaste base. The process includes:
Mixing: The active ingredients are mixed with abrasives, humectants, binders, and flavoring agents.
Homogenization: The mixture is homogenized to ensure uniform distribution of the active ingredients.
Packaging: The final product is packaged into tubes under sterile conditions to maintain its efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
Denoral undergoes various chemical reactions, including:
Oxidation: Potassium nitrate can act as an oxidizing agent.
Reduction: Triclosan can undergo reduction reactions under certain conditions.
Substitution: Sodium monofluorophosphate can participate in substitution reactions, particularly in the presence of acids.
Common Reagents and Conditions
Oxidation: Potassium nitrate reacts with reducing agents like sulfur dioxide.
Reduction: Triclosan can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium monofluorophosphate reacts with hydrochloric acid to form monofluorophosphoric acid.
Major Products Formed
Oxidation of Potassium Nitrate: Produces potassium nitrite and oxygen.
Reduction of Triclosan: Produces chlorophenols.
Substitution of Sodium Monofluorophosphate: Produces monofluorophosphoric acid and sodium chloride.
Applications De Recherche Scientifique
Denoral has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its antimicrobial properties and effects on oral bacteria.
Medicine: Investigated for its potential in preventing dental caries and treating gum diseases.
Industry: Utilized in the formulation of oral care products and as a preservative in some cases.
Mécanisme D'action
Denoral exerts its effects through multiple mechanisms:
Potassium Nitrate: Reduces tooth sensitivity by desensitizing the nerves in the teeth.
Triclosan: Acts as an antimicrobial agent by inhibiting the synthesis of fatty acids, which are essential for bacterial cell membranes.
Sodium Monofluorophosphate: Promotes the remineralization of tooth enamel by providing fluoride ions that replace lost minerals.
Comparaison Avec Des Composés Similaires
Denoral can be compared with other compounds used in oral care:
Sodium Fluoride: Similar to sodium monofluorophosphate but more commonly used in toothpaste.
Chlorhexidine: Another antimicrobial agent used in mouthwashes, but with a broader spectrum of activity.
Stannous Fluoride: Provides both antimicrobial and remineralization benefits, similar to sodium monofluorophosphate.
Uniqueness
This compound is unique due to its combination of active ingredients that provide comprehensive oral care benefits, including desensitization, antimicrobial action, and remineralization.
List of Similar Compounds
- Sodium Fluoride
- Chlorhexidine
- Stannous Fluoride
Propriétés
Numéro CAS |
58653-46-6 |
|---|---|
Formule moléculaire |
C58H74Cl4IN5O2 |
Poids moléculaire |
1141.9 g/mol |
Nom IUPAC |
2-amino-1-phenylpropan-1-ol;1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;4-(1-methylazepan-1-ium-1-yl)-2,2-diphenylbutanamide;iodide;trihydrochloride |
InChI |
InChI=1S/C26H27ClN2.C23H30N2O.C9H13NO.3ClH.HI/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22;1-25(17-10-2-3-11-18-25)19-16-23(22(24)26,20-12-6-4-7-13-20)21-14-8-5-9-15-21;1-7(10)9(11)8-5-3-2-4-6-8;;;;/h1-16,26H,17-21H2;4-9,12-15H,2-3,10-11,16-19H2,1H3,(H-,24,26);2-7,9,11H,10H2,1H3;4*1H/b10-7+;;;;;; |
Clé InChI |
WQODYLDHLGFONI-DZTBTNRQSA-N |
SMILES isomérique |
CC(C(C1=CC=CC=C1)O)N.C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl.[I-] |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)N.C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















